Alinastine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alinastine involves several steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of the Benzimidazole Core: This involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the desired substituents at specific positions on the ring.
Final Assembly: The final step involves the coupling of the substituted benzimidazole with the piperidine derivative under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for the initial formation of the benzimidazole core.
Continuous Flow Reactors: Employed for the substitution and coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alinastine can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the substituents on the benzimidazole ring.
Substitution: this compound undergoes substitution reactions, especially at the piperidine ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Substituting Agents: Including alkyl halides and acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives and piperidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Alinastine is used as a model compound in the study of histamine H1 receptor antagonists. It helps in understanding the structure-activity relationship of these compounds .
Biology: In biological research, this compound is used to study the effects of histamine H1 receptor antagonism on various physiological processes, including allergic reactions and inflammatory responses .
Medicine: this compound has been investigated for its potential therapeutic applications in treating allergic conditions such as rhinitis and urticaria. It is also studied for its potential use in treating respiratory diseases .
Industry: In the pharmaceutical industry, this compound is used as a reference compound in the development of new histamine H1 receptor antagonists .
Mechanism of Action
Alinastine exerts its effects by binding to the histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical allergic response mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. The molecular targets include the histamine H1 receptors located on various cells, including endothelial cells and smooth muscle cells .
Comparison with Similar Compounds
Cetirizine: Another histamine H1 receptor antagonist used in the treatment of allergic conditions.
Loratadine: A non-sedating histamine H1 receptor antagonist with similar applications.
Fexofenadine: Known for its minimal sedative effects and used in treating allergic rhinitis and chronic urticaria.
Uniqueness: Alinastine is unique in its specific binding affinity and selectivity for the histamine H1 receptor, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .
Properties
CAS No. |
154541-72-7 |
---|---|
Molecular Formula |
C28H39N3O |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[1-[2-(4-tert-butylphenyl)ethyl]piperidin-4-yl]-1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3 |
InChI Key |
NPWTVYBPSXCRPM-UHFFFAOYSA-N |
SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
154541-72-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole alinastine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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